4-Amino-5-bromo-2-chloropyrimidine

Descripción general

Descripción

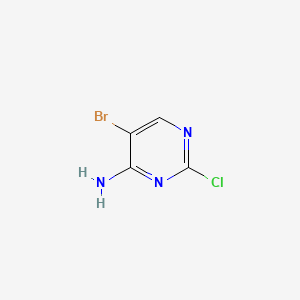

4-Amino-5-bromo-2-chloropyrimidine is an organic compound with the molecular formula C4H3BrClN3. It is a pyrimidine derivative, characterized by the presence of amino, bromo, and chloro substituents on the pyrimidine ring. This compound is a solid, typically appearing as white crystals, and is slightly soluble in water .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-bromo-2-chloropyrimidine typically involves a multi-step process:

Cyclization: Ethyl 2-ethoxyacetoacetate and urea are used as starting materials to form the pyrimidine ring.

Hydrolysis: The final step involves hydrolysis to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically produced under inert gas conditions and stored at low temperatures to maintain stability .

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-5-bromo-2-chloropyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The amino, bromo, and chloro groups can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper(I) chloride.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the amino, bromo, or chloro groups .

Aplicaciones Científicas De Investigación

4-Amino-5-bromo-2-chloropyrimidine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of agrochemicals, such as pesticides and herbicides

Mecanismo De Acción

The mechanism of action of 4-Amino-5-bromo-2-chloropyrimidine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or interfere with cellular processes. The exact pathways and targets depend on the specific application and context of use. For example, its antimicrobial activity may involve disruption of bacterial cell wall synthesis .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Amino-2-chloropyrimidine-5-carboxylic acid

- 2-Chloro-5-methoxypyrimidin-4-amine

- 2-Chloropyrimidin-4-amine

Uniqueness

4-Amino-5-bromo-2-chloropyrimidine is unique due to the presence of both bromo and chloro substituents on the pyrimidine ring. This combination of substituents imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Actividad Biológica

4-Amino-5-bromo-2-chloropyrimidine (ABCP) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in pharmaceutical and agrochemical applications. This compound serves as an important intermediate in organic synthesis and has been explored for its anticancer, antibacterial, and antifungal properties.

- Molecular Formula : C₄H₃BrClN₃

- Molecular Weight : 208.44 g/mol

- CAS Number : 205672-25-9

- Solubility : Slightly soluble in water

- Melting Point : 189°C to 191°C

Anticancer Activity

Recent studies have demonstrated that ABCP exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Case Study: Inhibition of Cancer Cell Lines

A study evaluated the effects of ABCP on several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The following table summarizes the findings:

| Compound | Cell Line | IC₅₀ (µM) | Viability at 20 µM (%) |

|---|---|---|---|

| ABCP | MCF-7 | 9.22 ± 0.17 | 21.24 |

| ABCP | HeLa | 8.47 ± 0.18 | 29.33 |

| Tamoxifen | MCF-7 | - | 16.36 |

| Avastin | HeLa | - | 16.33 |

These results indicate that ABCP has a comparable or superior inhibitory effect on cell viability compared to standard anticancer drugs such as Tamoxifen and Avastin .

Antimicrobial Activity

ABCP has also been investigated for its antimicrobial properties. A study reported its efficacy against various bacterial strains, demonstrating notable antibacterial and antifungal activities.

Summary of Antimicrobial Studies

The following table outlines the results of antimicrobial assays conducted with ABCP:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus (Gram-positive) | Inhibition observed |

| Escherichia coli (Gram-negative) | Moderate inhibition |

| Candida albicans (Fungal) | Effective inhibition |

These findings suggest that ABCP could serve as a potential candidate for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological efficacy of ABCP can be attributed to its unique structural features. The presence of bromine and chlorine atoms in the pyrimidine ring enhances its interaction with biological targets, which may lead to improved potency against cancer cells and pathogens.

Key Structural Features

- Bromine Atom : Enhances lipophilicity, facilitating membrane permeability.

- Chlorine Atom : Increases electronegativity, potentially improving binding affinity to target enzymes.

Q & A

Basic Research Questions

Q. What is the established synthetic route for 4-Amino-5-bromo-2-chloropyrimidine, and how can purity be ensured?

- Methodological Answer : The compound is synthesized via reduction of 5-bromo-2-chloro-4-nitropyrimidine using stannous chloride dihydrate in hydrochloric acid at 273 K. The reaction mixture is stirred for 6 hours, quenched with ice, basified with NaOH, and extracted with ethyl acetate. Purification involves recrystallization from acetonitrile, yielding 90% with a melting point of 460–461 K. Purity is ensured by successive recrystallization and spectroscopic validation (e.g., NMR, IR) .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

- Methodological Answer : Single-crystal X-ray diffraction reveals a planar pyrimidine ring (r.m.s. deviation: 0.087 Å) with Br, Cl, and the amino group (N7) coplanar. The crystal lattice is stabilized by N7—H72···N3 hydrogen bonds, forming dimers, and N7—H71···N1 interactions extending into a 2D network in the bc plane. Refinement using SHELXL software (riding H-atom model) confirms bond lengths and angles consistent with similar pyrimidine derivatives .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Mandatory precautions include wearing protective gloves, goggles, and lab coats to avoid skin/eye contact. Work should be conducted in a fume hood to prevent inhalation. Waste must be segregated and disposed via certified hazardous waste handlers to mitigate environmental contamination. Stability under storage conditions (e.g., refrigeration) should be monitored to prevent decomposition .

Advanced Research Questions

Q. What strategies resolve contradictory crystallographic data during refinement of halogenated pyrimidines?

- Methodological Answer : Discrepancies in X-ray data (e.g., disorder, twinning) are addressed using iterative refinement in SHELXL. For high-resolution data, anisotropic displacement parameters improve accuracy. Hydrogen bonding ambiguities are resolved via Fourier difference maps and free refinement of H-atom positions. Validation tools like PLATON or checkCIF identify geometric outliers .

Q. How can regioselectivity be controlled in cross-coupling reactions involving bromo and chloro substituents?

- Methodological Answer : The bromo group at C5 is more reactive than the chloro group at C2 in Suzuki-Miyaura couplings due to lower bond dissociation energy (C-Br vs. C-Cl). Palladium catalysts (e.g., Pd(PPh₃)₄) with bulky ligands favor C5 substitution. Solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) further modulate selectivity .

Q. What analytical methodologies characterize degradation products under varying storage conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH) combined with LC-MS/MS identify degradation pathways. Hydrolytic decomposition (e.g., dehalogenation) is tracked via halogen-specific detectors (e.g., ICP-MS). Solid-state degradation is analyzed using PXRD to detect polymorphic changes or amorphous content .

Q. How does the electronic environment of the pyrimidine ring influence substituent reactivity in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : Electron-withdrawing groups (Br, Cl) activate the ring for NAS at C4 (para to Cl) due to resonance stabilization of the Meisenheimer intermediate. DFT calculations (e.g., NBO analysis) quantify charge distribution, showing enhanced electrophilicity at C4 (-0.32 e) compared to C2 (-0.28 e) .

Q. What challenges arise in computational modeling of this compound's supramolecular assembly?

- Methodological Answer : Force fields (e.g., GAFF) often underestimate halogen bonding contributions. Molecular dynamics simulations require explicit polarization corrections for Br and Cl. Crystal packing predictions are improved using PIXEL energy calculations, which partition lattice energies into Coulombic, polarization, and dispersion terms .

Propiedades

IUPAC Name |

5-bromo-2-chloropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrClN3/c5-2-1-8-4(6)9-3(2)7/h1H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWALNIZDHZTSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376878 | |

| Record name | 4-Amino-5-bromo-2-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205672-25-9 | |

| Record name | 4-Amino-5-bromo-2-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-5-bromo-2-chloropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.